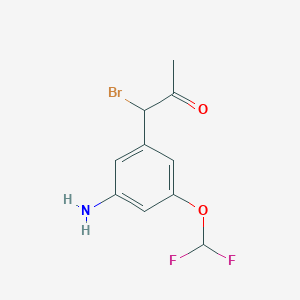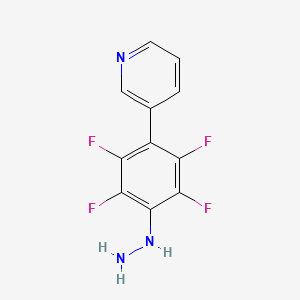
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring, with a hydrazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. Specific synthetic routes and reaction conditions may vary, but common methods include:
Radical trifluoromethylation: This process involves the use of radical intermediates to introduce trifluoromethyl groups onto aromatic compounds.
Visible-light-promoted S-trifluoromethylation: This method uses visible light to promote the trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted phenyl hydrazines.
Wissenschaftliche Forschungsanwendungen
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Wirkmechanismus
The mechanism of action of 1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The difluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. The hydrazine moiety can participate in various chemical reactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds that contain difluoromethoxy and trifluoromethylthio groups. Some similar compounds include:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent.
Difluoromethylated compounds: These compounds have similar reactivity and applications in pharmaceuticals and materials science.
Eigenschaften
Molekularformel |
C8H7F5N2OS |
|---|---|
Molekulargewicht |
274.21 g/mol |
IUPAC-Name |
[3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-5-3-4(15-14)1-2-6(5)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI-Schlüssel |
JFPKMPKFPNYKKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1NN)OC(F)F)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





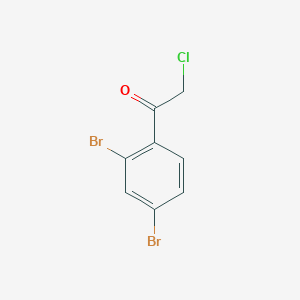

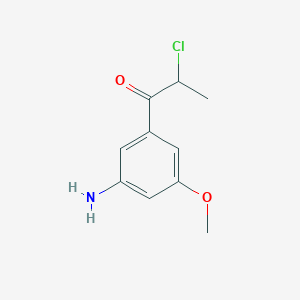


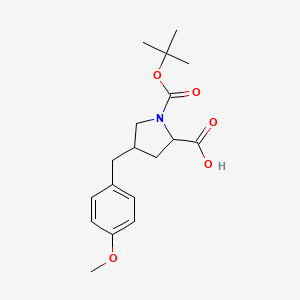
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)


